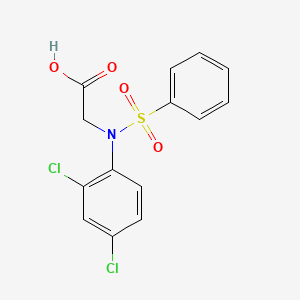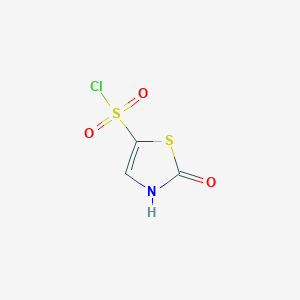![molecular formula C13H5ClF6N6 B2636080 3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 956755-17-2](/img/structure/B2636080.png)
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C13H5ClF6N6 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups including chloro, methyl, and trifluoromethyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, TFMP derivatives are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides .Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound of interest, due to its structural complexity and presence of pyrazolo[1,5-a]pyrimidine moiety, is related to compounds synthesized and studied in various research contexts. For instance, Xu Li-feng (2011) synthesized 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives and characterized their structure using IR and 1HNMR, highlighting the compound's potential in medicine due to its excellent biological activities (Li-feng, 2011). Similarly, Chuanxiang Liu et al. (2013) investigated the crystal structure and reaction mechanism of a closely related compound, contributing to the understanding of its structural properties and reactivity (Liu et al., 2013).
Utilization in Heterocyclic Synthesis
The compound's core structure serves as a building block in heterocyclic synthesis. A. A. Harb et al. (2005) utilized a similar pyrazolo compound to synthesize new substituted 1-Triazinylpyrazolo[3,4-d]pyrimidine and 1-Triazinylpyrazolo[3,4-b]pyridine derivatives, illustrating the compound's versatility in creating diverse molecular structures (Harb et al., 2005).
Biological and Chemical Properties
Anti-inflammatory and Antimicrobial Applications
Compounds with a similar structural framework have been studied for their biological activities. For example, research by A. El-Dean et al. (2016) explored the synthesis and anti-inflammatory activity of new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential medicinal applications of these compounds (El-Dean et al., 2016). Additionally, B. S. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, revealing the compound's use in combating microbial infections (Holla et al., 2006).
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is also investigated for its antitumor properties. Jin Liu et al. (2020) synthesized a specific pyrazolo[1,5-a]pyrimidine compound and evaluated its inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of such compounds in cancer therapy (Liu et al., 2020).
Future Directions
properties
IUPAC Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N6/c1-25-10(13(18,19)20)6(4-23-25)8-7(14)11-22-3-5(2-21)9(12(15,16)17)26(11)24-8/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKKXKQXUJIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C(C=NC3=C2Cl)C#N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)



![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)